![molecular formula C14H26O4 B13712265 (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid CAS No. 200866-62-2](/img/structure/B13712265.png)
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid is an organic compound with a complex structure It is characterized by the presence of an octanoic acid backbone with a 2-oxoethyl group and a 2-methylpropan-2-yl ether group attached to it
Métodos De Preparación
The synthesis of (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid can be achieved through several synthetic routes. One common method involves the esterification of octanoic acid with 2-methylpropan-2-ol, followed by oxidation to introduce the 2-oxoethyl group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ether group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar compounds to (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid include:
2-Propanol, 2-methyl-: Shares the 2-methylpropan-2-yl group but lacks the octanoic acid backbone.
Phenylephrine Related Compound F: Contains a similar oxo group but has a different overall structure.
Ethyl 3-(furan-2-yl)propionate: Has a similar ester linkage but differs in the rest of the structure. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
200866-62-2 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-11(13(16)17)10-12(15)18-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,17)/t11-/m1/s1 |
Clave InChI |
VBIWMQQSWQTOSY-LLVKDONJSA-N |
SMILES isomérico |
CCCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CCCCCCC(CC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




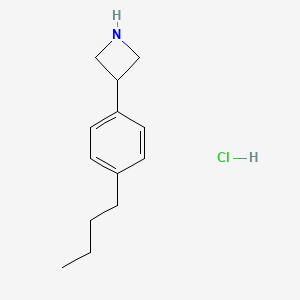
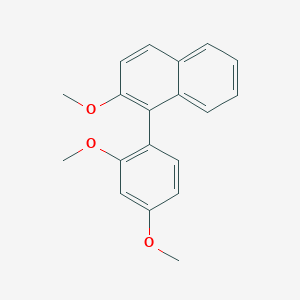
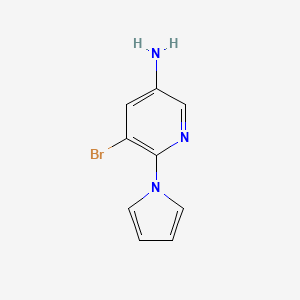
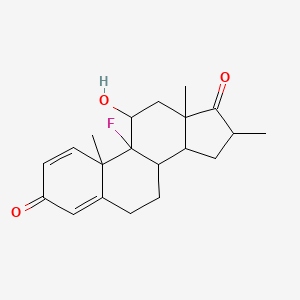

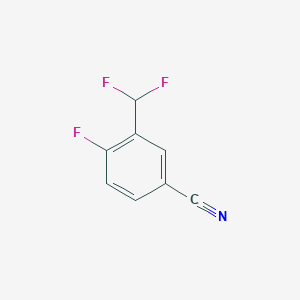
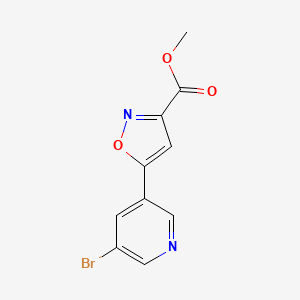
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)


